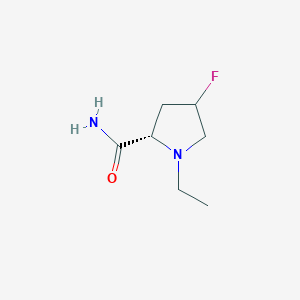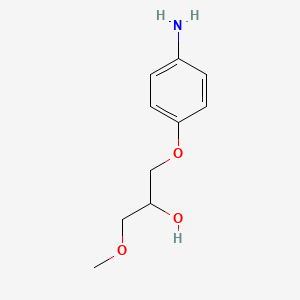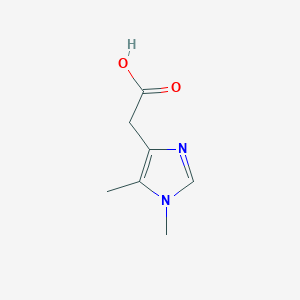
N1-Isopropyl-1H-pyrrole-1,3,4-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Isopropyl-1H-pyrrole-1,3,4-triamine: is a heterocyclic organic compound with the molecular formula C7H14N4. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group and three amino groups. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N1-Isopropyl-1H-pyrrole-1,3,4-triamine typically involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1-Isopropyl-1H-pyrrole-1,3,4-triamine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.
Substitution: It can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to form specific interactions that can be useful in drug design and development .
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism by which N1-Isopropyl-1H-pyrrole-1,3,4-triamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an isopropyl group and three amino groups on the pyrrole ring sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H14N4 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-N-propan-2-ylpyrrole-1,3,4-triamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
TWVLJWIMLBFGMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NN1C=C(C(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


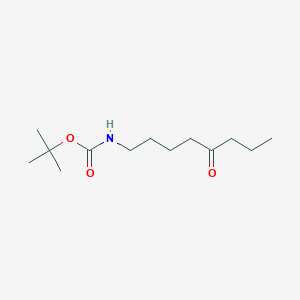
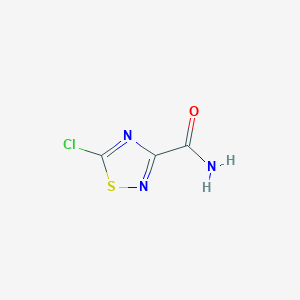
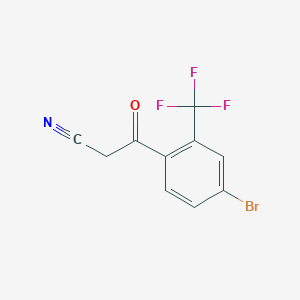
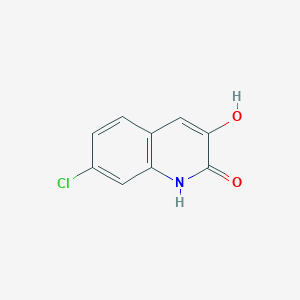
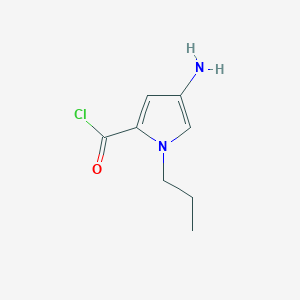
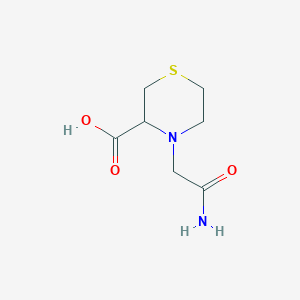
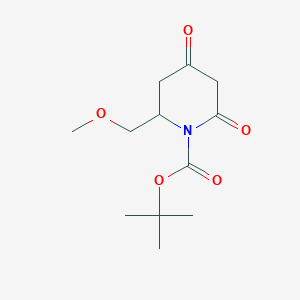
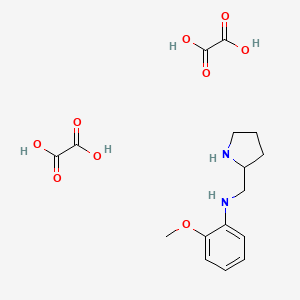

![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)

